molecular formula C11H15NO3 B6642230 Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone

Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6642230
M. Wt: 209.24 g/mol
InChI Key: ISNBHQIHEFODKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features both a furan ring and a pyrrolidine ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and minimize impurities, often employing continuous flow techniques and advanced purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carbonyl group yields alcohols .

Scientific Research Applications

Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone apart is the combination of both furan and pyrrolidine rings in a single molecule. This unique structure allows it to exhibit a diverse range of chemical and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(13)9-4-5-12(7-9)11(14)10-3-2-6-15-10/h2-3,6,8-9,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNBHQIHEFODKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C(=O)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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